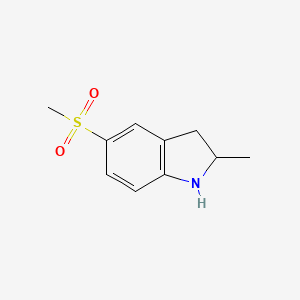
N1-BOC-4-(3-hydrazinylazetidin-1-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-BOC-4-(3-hydrazinylazetidin-1-yl)piperidine is a chemical compound with the molecular formula C13H26N4O2. It is characterized by the presence of a piperidine ring, an azetidine ring, and a hydrazine group, making it a versatile compound in various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for N1-BOC-4-(3-hydrazinylazetidin-1-yl)piperidine may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized for cost-effectiveness and scalability .
Análisis De Reacciones Químicas
Types of Reactions
N1-BOC-4-(3-hydrazinylazetidin-1-yl)piperidine undergoes various types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azides or other nitrogen-containing compounds.
Reduction: The compound can be reduced to form amines or other reduced nitrogen species.
Substitution: The piperidine and azetidine rings can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazine group can yield azides, while reduction can produce amines .
Aplicaciones Científicas De Investigación
N1-BOC-4-(3-hydrazinylazetidin-1-yl)piperidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N1-BOC-4-(3-hydrazinylazetidin-1-yl)piperidine involves its interaction with various molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their activity and function. This makes it a valuable tool in biochemical research and drug development .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N1-BOC-4-(3-hydrazinylazetidin-1-yl)piperidine include:
- N1-BOC-4-(3-aminomethylazetidin-1-yl)piperidine
- N1-BOC-4-(3-hydroxyazetidin-1-yl)piperidine
- N1-BOC-4-(3-methylazetidin-1-yl)piperidine
Uniqueness
What sets this compound apart from these similar compounds is its hydrazine group, which provides unique reactivity and versatility in chemical synthesis and biological applications .
Propiedades
Número CAS |
1338247-74-7 |
|---|---|
Fórmula molecular |
C13H26N4O2 |
Peso molecular |
270.37114 |
Sinónimos |
N1-BOC-4-(3-hydrazinylazetidin-1-yl)piperidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-(5-chloro-2-cyclopropoxyphenyl)-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B1142783.png)



![Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1142792.png)

![Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/structure/B1142801.png)
